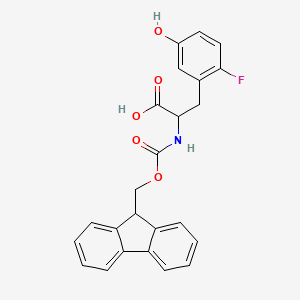

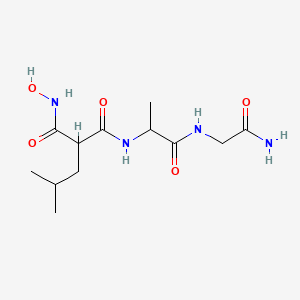

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-(3,3-diméthylbutyrate) est un dérivé corticostéroïde synthétique. Il est structurellement lié à l'hydrocortisone et est connu pour ses puissantes propriétés anti-inflammatoires et immunosuppressives. Ce composé est utilisé dans diverses applications de recherche médicale et scientifique en raison de sa capacité à moduler la réponse immunitaire et à réduire l'inflammation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-(3,3-diméthylbutyrate) implique généralement plusieurs étapes à partir d'un précurseur stéroïde approprié. Le processus comprend l'hydroxylation à des positions spécifiques sur le squelette stéroïde, suivie d'une estérification avec l'acide 3,3-diméthylbutyrique. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé est mise à l'échelle en utilisant des voies de synthèse optimisées qui garantissent la rentabilité et l'efficacité. Le processus implique des réacteurs à grande échelle, un contrôle précis des paramètres réactionnels et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec les spécifications souhaitées.

Analyse Des Réactions Chimiques

Types de réactions

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-(3,3-diméthylbutyrate) subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes hydroxyles en cétones ou en aldéhydes.

Réduction : Réduction de cétones en groupes hydroxyles.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont employés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.

Applications de recherche scientifique

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-(3,3-diméthylbutyrate) est largement utilisé dans la recherche scientifique en raison de ses propriétés pharmacologiques. Certaines applications clés comprennent :

Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement de méthodes chromatographiques.

Biologie : Employé dans des études portant sur la régulation de l'expression génique et de la synthèse protéique.

Médecine : Utilisé dans le développement de thérapies anti-inflammatoires et immunosuppressives.

Industrie : Appliqué dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres corticostéroïdes.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison déclenche une cascade d'événements moléculaires, notamment la translocation du complexe récepteur-ligand vers le noyau, où il module la transcription de gènes spécifiques. Les changements d'expression génique qui en résultent entraînent la suppression des cytokines pro-inflammatoires et la régulation positive des protéines anti-inflammatoires, réduisant ainsi l'inflammation et modulant la réponse immunitaire.

Applications De Recherche Scientifique

11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-(3,3-dimethylbutyrate) is widely used in scientific research due to its pharmacological properties. Some key applications include:

Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

Biology: Employed in studies investigating the regulation of gene expression and protein synthesis.

Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.

Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding triggers a cascade of molecular events, including the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of specific genes. The resulting changes in gene expression lead to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, thereby reducing inflammation and modulating the immune response.

Comparaison Avec Des Composés Similaires

Composés similaires

Hydrocortisone : Un corticostéroïde naturel avec des propriétés anti-inflammatoires similaires.

Prednisolone : Un corticostéroïde synthétique ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Dexamethasone : Un corticostéroïde synthétique plus puissant ayant une durée d'action plus longue.

Unicité

Le 11β,17,21-Trihydroxypregn-4-ène-3,20-dione 21-(3,3-diméthylbutyrate) est unique en raison de ses modifications structurales spécifiques, qui améliorent sa stabilité et sa biodisponibilité par rapport à d'autres corticostéroïdes. Ces modifications contribuent également à ses puissants effets anti-inflammatoires et immunosuppresseurs, ce qui en fait un composé précieux à la fois dans les applications de recherche et thérapeutiques.

Propriétés

Formule moléculaire |

C27H40O6 |

|---|---|

Poids moléculaire |

460.6 g/mol |

Nom IUPAC |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C27H40O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h12,18-20,23,29,32H,6-11,13-15H2,1-5H3 |

Clé InChI |

FNFPHNZQOKBKHN-UHFFFAOYSA-N |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CC(C)(C)C)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)

![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)

![[13-Acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B12301238.png)

![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)

![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)